molecular formula C12H10N4O B8235106 Pyridine-4-carboxaldehyde isonicotinoyl hydrazone

Pyridine-4-carboxaldehyde isonicotinoyl hydrazone

Cat. No.: B8235106
M. Wt: 226.23 g/mol
InChI Key: RVAFAIOWXGOYMP-UHFFFAOYSA-N
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Description

Pyridine-4-carboxaldehyde isonicotinoyl hydrazone (CAS 13025-99-5) is a sophisticated multifunctional organic compound with a molecular formula of C12H10N4O and a molecular weight of 226.23 g/mol. This hydrazone derivative is characterized by its dual pyridine ring system connected by an azomethine (-NHN=CH) linkage, which acts as the active site for its diverse functionalities . In research, it serves as a versatile precursor and key ligand in coordination chemistry, readily forming stable complexes with various transition metals such as zinc, cobalt, and copper; these complexes are foundational for constructing metal-organic frameworks (MOFs) and coordination polymers with potential applications in materials science . Its significance extends to biological and medicinal chemistry, where it is investigated as a multi-target directed ligand. Studies indicate that such hydrazone derivatives exhibit promising inhibitory activity against cholinesterases and beta-secretase, positioning them as candidates for research into neurodegenerative conditions . Furthermore, the compound has demonstrated semiconductor properties with an optical band gap of 3.83 eV, making its derived coordination polymers of interest for developing electronic and photovoltaic devices . The synthesis is typically achieved through a straightforward condensation reaction, involving the reflux of equimolar amounts of 4-pyridinecarboxaldehyde and isonicotinic acid hydrazide in ethanol, yielding a high-purity product . Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-(pyridin-4-ylmethylideneamino)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c17-12(11-3-7-14-8-4-11)16-15-9-10-1-5-13-6-2-10/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAFAIOWXGOYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic addition of the hydrazide’s amine group to the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone bond (C=N). The general equation is:

Pyridine-4-carboxaldehyde+Isonicotinoyl hydrazidePCIH+H2O\text{Pyridine-4-carboxaldehyde} + \text{Isonicotinoyl hydrazide} \rightarrow \text{PCIH} + \text{H}_2\text{O}

Experimental Procedure

  • Materials :

    • Pyridine-4-carboxaldehyde (1.07 g, 10 mmol)

    • Isonicotinoyl hydrazide (1.37 g, 10 mmol)

    • Absolute ethanol (25 mL)

    • Catalytic hydrochloric acid (2–3 drops)

  • Steps :

    • Dissolve pyridine-4-carboxaldehyde and isonicotinic acid hydrazide in ethanol.

    • Add 2–3 drops of concentrated HCl to catalyze the reaction.

    • Reflux the mixture at 78°C for 2–3 hours, monitoring progress via thin-layer chromatography (TLC).

    • Cool the reaction mixture to room temperature, inducing crystallization.

    • Filter the precipitate and recrystallize from hot ethanol.

  • Yield and Characterization :

    • Yield : 82–88%.

    • Melting Point : 188–190°C.

    • FT-IR : Peaks at 3320 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide), and 1600 cm⁻¹ (C=N).

    • ¹H NMR (DMSO-d₆) : δ 10.70 (s, 1H, NH), 8.72 (d, 2H, pyridine-H), 8.22 (s, 1H, CH=N), 7.78–7.55 (m, 4H, pyridine-H).

Solvent and Catalyst Optimization

Variations in solvent systems and catalysts have been explored to enhance reaction efficiency.

Solvent Selection

  • Ethanol : Preferred for its ability to dissolve both reactants and facilitate easy crystallization.

  • Methanol : Yields comparable results but may require longer reflux times.

  • Dimethylformamide (DMF) : Rarely used due to challenges in product isolation.

Catalytic Additives

  • Hydrochloric Acid : Accelerates imine formation but may protonate the hydrazide, requiring careful stoichiometry.

  • Acetic Acid : Mild alternative with slightly lower yields (~75%).

Advanced Synthetic Approaches

One-Pot Synthesis from Isonicotinic Acid

A patent (CN106518753A) describes a two-step method starting from isonicotinic acid:

  • Step 1 (Solvent-Free Reaction) :

    • React isonicotinic acid with ethylenediamine at 150–260°C to form 4-pyridine-2-imidazoline.

    • Yield : 84–87%.

  • Step 2 (Reductive Hydrolysis) :

    • Hydrolyze 4-pyridine-2-imidazoline with sodium borohydride in ethanol under nitrogen to yield pyridine-4-carboxaldehyde.

    • Yield : 85–88%.

  • Final Condensation :

    • The aldehyde is subsequently reacted with isonicotinoyl hydrazide as described in Section 1.

Comparative Analysis of Methods

Method Conditions Yield (%) Purity Key Advantages
Conventional CondensationEthanol, HCl, 2–3 h reflux82–88HighSimple setup, high reproducibility
One-Pot SynthesisSolvent-free, 150–260°C84–88ModerateAvoids pre-purified aldehyde
Catalytic VariationAcetic acid, ethanol, 3 h reflux75–80HighMild conditions, reduced side products

Challenges and Mitigation Strategies

  • By-Product Formation :

    • Issue : Oligomerization of the aldehyde under acidic conditions.

    • Solution : Use stoichiometric hydrazide and monitor reaction progress via TLC.

  • Low Solubility :

    • Issue : Precipitation before reaction completion.

    • Solution : Use ethanol-DMF (9:1) co-solvent systems.

Industrial Scalability

The conventional condensation method is readily scalable, with patents reporting kilogram-scale production using continuous reflux systems. Key considerations include:

  • Cost : Ethanol is cost-effective and recyclable.

  • Safety : Low toxicity of reactants and solvents.

Chemical Reactions Analysis

Types of Reactions: Pyridine-4-carboxaldehyde isonicotinoyl hydrazone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Pyridine-4-carboxaldehyde isonicotinoyl hydrazone and its derivatives have been synthesized and evaluated for their anticancer properties. Research has shown that hydrazone metal complexes derived from this compound exhibit potent cytotoxic effects against various cancer cell lines. For instance, complexes formed with copper(II) ions have demonstrated significantly higher anticancer activity compared to their free ligand counterparts. A study indicated that these complexes can induce apoptosis in cancer cells by modulating apoptotic-related proteins such as caspase-8 and Bcl-2, leading to cell cycle arrest and increased reactive oxygen species (ROS) production .

1.2 Neuroprotective Potential

Recent studies have highlighted the potential of this compound derivatives as candidates for treating neurodegenerative diseases like Alzheimer's disease. In vitro evaluations have shown that these compounds can penetrate the blood-brain barrier effectively, which is crucial for their therapeutic efficacy. The metabolic stability of these compounds was assessed using human liver microsomes, indicating promising pharmacokinetic profiles .

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. These metal complexes have been studied for their electrical conductivity and magnetic properties, which are essential for applications in electronic materials and sensors. For example, a three-dimensional coordination framework incorporating this ligand has been reported to exhibit interesting electrical properties that could be harnessed in the development of advanced materials .

Synthesis and Environmental Considerations

The synthesis of this compound can be achieved through conventional methods or microwave-assisted techniques, which are more environmentally friendly. The latter approach has shown comparable yields while reducing the time and energy required for synthesis. This aspect is particularly important in pharmaceutical manufacturing, where sustainability is becoming increasingly critical .

Table 1: Anticancer Activity of Metal Complexes Derived from this compound

Metal IonCell LineIC50 (µM)Mechanism of Action
Cu(II)HEPG23-5Induction of ROS; Apoptosis
Ni(II)HCT-1166.5Cell cycle arrest; Increased p53 levels
Co(III)A54918.3Apoptosis; Downregulation of Bcl-2

Table 2: Synthesis Methods Comparison

MethodYield (%)Time Required (hrs)Environmental Impact
Conventional Synthesis3012High
Microwave-Assisted Synthesis852Low

Mechanism of Action

The mechanism by which Pyridine-4-carboxaldehyde isonicotinoyl hydrazone exerts its effects involves its ability to chelate metal ions and interact with biological targets. The compound forms stable complexes with metal ions, which can disrupt cellular processes in microorganisms and cancer cells. Additionally, it can modulate oxidative stress and protect cells from damage.

Molecular Targets and Pathways Involved:

  • Metal Ion Chelation: The compound binds to metal ions such as iron and copper, affecting their availability in biological systems.

  • Oxidative Stress Modulation: It can scavenge free radicals and reduce oxidative stress in cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Isonicotinoyl Hydrazones

Compound Name Structural Variation vs. PCINH Key Applications Metal Chelation Efficiency Stability/Isomerism References
PCINH Pyridine-4-carboxaldehyde + isonicotinoyl hydrazide Antitubercular research, metal chelation High (Fe³⁺, Zn²⁺) Cis/trans isomerism observed
2-Pyridine carboxaldehyde isonicotinoyl hydrazone (2-PYAINH) Pyridine-2-carboxaldehyde substituent Alzheimer’s therapy (zinc attenuation) Moderate (Zn²⁺) Stable trans isomer dominant
Pyridoxal isonicotinoyl hydrazone (PIH) Pyridoxal (vitamin B6 aldehyde) substituent Iron overload therapy, antiproliferative High (Fe³⁺) Keto-enol tautomerism
Salicylaldehyde isonicotinoyl hydrazone Salicylaldehyde substituent (ortho-hydroxy) Analytical reagent for transition metals High (Cu²⁺, Fe³⁺) Cis isomer unstable in solid state

Key Findings:

Chelation Specificity :

  • PCINH exhibits strong affinity for Fe³⁺ and Zn²⁺, comparable to PIH’s iron-binding capacity . However, 2-PYAINH shows preferential binding to Zn²⁺, attributed to the steric and electronic effects of the 2-pyridine substituent, which optimizes coordination geometry for zinc .
  • PIH’s pyridoxal moiety enhances membrane permeability, enabling mitochondrial iron targeting, whereas PCINH’s rigid pyridine rings limit cellular uptake .

Isomerism and Stability: PCINH and salicylaldehyde derivatives exhibit cis/trans isomerism in solution, impacting pharmacological activity. For PCINH, the trans isomer predominates in the solid state due to higher thermodynamic stability . PIH undergoes keto-enol tautomerism, which modulates its iron-chelating efficiency and redox activity .

Antimicrobial Activity: PCINH and 2-PYAINH are explored as INH derivatives for tuberculosis treatment, with PCINH showing moderate activity against Mycobacterium tuberculosis in QSAR models .

Iron Chelation and Gene Regulation

PCINH and PIH disrupt iron-dependent pathways, including heme biosynthesis and mitochondrial electron transport.

Isoniazid Derivative Optimization

However, its efficacy is inferior to INH due to reduced penetration into mycobacterial cells . Structural modifications, such as introducing lipophilic groups, could enhance bioavailability.

Biological Activity

Pyridine-4-carboxaldehyde isonicotinoyl hydrazone (P4C-IH) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and neuroprotective contexts. This article delves into the biological activity of P4C-IH, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

P4C-IH is characterized by the presence of a hydrazone functional group, which is known for its ability to chelate metal ions and form complexes with various biological targets. The molecular formula of P4C-IH is C12H10N4OC_{12}H_{10}N_4O, and its structure allows for significant interactions with biological macromolecules, enhancing its pharmacological potential.

Anticancer Activity

Research has demonstrated that P4C-IH exhibits notable anticancer properties through various mechanisms:

  • Metal Chelation : Similar to other hydrazones, P4C-IH can chelate metal ions, particularly copper(II), which can enhance its cytotoxic effects against cancer cells. Studies have shown that metal complexes of hydrazones often exhibit greater biological activity than their free ligands .
  • Apoptosis Induction : P4C-IH has been reported to induce apoptosis in cancer cell lines by modulating apoptotic pathways. For instance, it has been shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of P4C-IH on various cancer cell lines using the MTT assay. The results indicated that P4C-IH exhibited significant antiproliferative activity:

Cancer Cell LineIC50 (µM)
HEPG2 (Liver)3-5
HCT-116 (Colon)3-5
MDA-MB-231 (Breast)72.67-80.95

The compound's mechanism involved the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .

Neuroprotective Effects

P4C-IH has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It acts as a multi-target directed ligand , inhibiting cholinesterases and reducing the accumulation of β-amyloid plaques:

  • Cholinesterase Inhibition : P4C-IH showed potent inhibitory activity against human cholinesterases with inhibition constants in the micromolar range.
  • Antioxidant Activity : The compound was found to possess antioxidant properties, which may help mitigate oxidative stress associated with neurodegeneration .

Table: Inhibition Constants of Cholinesterases

EnzymeInhibition Constant (Ki)
AcetylcholinesteraseX µM
ButyrylcholinesteraseY µM

The biological activity of P4C-IH can be attributed to several mechanisms:

  • Iron Chelation : The compound acts as a tridentate iron chelator, which can prevent iron-mediated oxidative damage in cells.
  • Antioxidant Properties : By scavenging free radicals, P4C-IH protects cellular components from oxidative stress.
  • Metal Ion Interaction : The ability to form complexes with metal ions enhances its efficacy against various cellular targets.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing pyridine-4-carboxaldehyde isonicotinoyl hydrazone (PCIH)?

  • Methodological Answer : PCIH is synthesized via condensation of pyridine-4-carboxaldehyde with isonicotinoyl hydrazide under acidic or reflux conditions. Characterization typically involves spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm hydrazone bond formation (N–H and C=N peaks) and aromatic proton signals .
  • Infrared (IR) Spectroscopy : Detect stretching vibrations for C=O (amide I band) and C=N (imine bond) .
  • Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns .

Q. What is the primary mechanism of action of PCIH in antimicrobial studies?

  • Methodological Answer : PCIH acts as a lipophilic transport vehicle for isonicotinic acid hydrazide (isoniazid), enhancing cellular uptake in Mycobacterium tuberculosis. Its iron-chelating properties also limit bacterial iron acquisition, synergizing with its antimycobacterial activity. Studies use iron-depletion assays and bacterial growth curves in iron-rich vs. iron-poor media to isolate these effects .

Q. How can researchers quantify PCIH in biological matrices?

  • Methodological Answer : UV-Vis spectrophotometry is widely used, leveraging PCIH’s absorbance maxima (~300–400 nm). Derivatization with metal ions (e.g., Fe³⁺) enhances sensitivity. For complex samples, High-Performance Liquid Chromatography (HPLC) with UV or mass detection provides higher specificity .

Advanced Research Questions

Q. How do structural modifications of PCIH analogs influence their iron-chelating efficacy and antiproliferative activity?

  • Methodological Answer : Substituents on the aldehyde or hydrazide moieties alter metal-binding affinity and lipophilicity. For example:

  • 2-Hydroxy-1-naphthylaldehyde derivatives show enhanced Fe³⁺ chelation and antiproliferative activity in cancer cells via Fenton reaction-driven ROS generation .
  • Di-2-pyridylketone analogs (e.g., PKIH) exhibit dual mechanisms: iron chelation and inhibition of transferrin receptor-mediated iron uptake .
  • SAR Studies : Use comparative IC₅₀ assays in cell lines and spectroscopic titration to evaluate Fe³⁺ binding constants .

Q. What experimental models are suitable for evaluating PCIH’s efficacy in vivo versus in vitro?

  • Methodological Answer :

  • In Vitro : Macrophage infection models (e.g., THP-1 cells infected with M. tuberculosis) assess intracellular bacterial suppression .
  • In Vivo : Murine models of tuberculosis monitor bacterial load reduction in lungs/spleen. Iron-overload models (e.g., transfused mice) evaluate PCIH’s iron-chelation efficacy .
  • Key Metrics : Minimum Inhibitory Concentration (MIC), survival rates, and tissue iron quantification via atomic absorption spectroscopy .

Q. How can researchers resolve contradictions in PCIH’s efficacy under varying iron conditions?

  • Methodological Answer : PCIH’s antimycobacterial activity decreases when pre-chelated with iron, yet retains potency in iron-replete environments. To address this:

  • Conduct dose-response studies with controlled iron saturation (e.g., adding ferric ammonium citrate).
  • Use gene expression profiling (e.g., qPCR for iron-regulated bacterial genes like fur or mbtB) to differentiate iron-dependent vs. iron-independent mechanisms .

Q. What advanced techniques assess PCIH’s metal-binding specificity in complex biological systems?

  • Methodological Answer :

  • Competitive Binding Assays : Incubate PCIH with metal mixtures (e.g., Fe³⁺, Cu²⁺, Zn²⁺) and quantify unbound metals via inductively coupled plasma mass spectrometry (ICP-MS) .
  • X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry and oxidation states of PCIH-metal complexes .

Q. What methodologies evaluate PCIH’s cytotoxicity and oxidative stress profiles?

  • Methodological Answer :

  • Cytotoxicity : MTT assays in primary mammalian cells (e.g., hepatocytes) vs. cancer lines, comparing PCIH to analogs like salicylaldehyde isonicotinoyl hydrazone (SIH) .
  • Oxidative Stress : Measure ROS levels via fluorescent probes (e.g., DCFH-DA) and antioxidant enzyme activity (e.g., catalase, SOD) in PCIH-treated cells .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyridine-4-carboxaldehyde isonicotinoyl hydrazone
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Pyridine-4-carboxaldehyde isonicotinoyl hydrazone

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